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Abstract
Chlorantraniliprole (CAS No. 500008-45-7) is a broad-spectrum insecticide belonging to the

anthranilic diamide class, first developed by DuPont.[1][2] It exhibits a novel mode of action by

targeting insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from

muscle cells, resulting in paralysis and death of the target pest.[3][4][5] Its high efficacy against

a range of lepidopteran and other pests, coupled with a favorable toxicological profile for non-

target organisms, has established it as a critical tool in integrated pest management (IPM)

programs worldwide. This technical guide provides a comprehensive overview of the discovery,

chemical synthesis, mechanism of action, toxicological data, and key experimental protocols

associated with the development of chlorantraniliprole.

Discovery and Rationale
The development of chlorantraniliprole, with the test code DPX-E2Y45, emerged from a

focused effort by DuPont to discover new insecticidal chemotypes with novel modes of action

to combat growing insecticide resistance. The research was based on the extract of Ryania

speciosa, a plant known for its insecticidal properties since the 1940s. The primary goal was to

leverage the insect ryanodine receptor, a known insecticidal target, to create a molecule with

high potency, selectivity, and a favorable safety profile. This led to the discovery of the
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anthranilic diamide class, with chlorantraniliprole being a benchmark compound first

registered for use in 2008.

Chemical Synthesis
The commercial production of chlorantraniliprole involves a multi-step organic synthesis

process centered on constructing the core anthranilic diamide structure. While various routes

have been patented, a common approach involves the synthesis of two key intermediates

followed by a final amide coupling reaction.

The key intermediates are:

1-(3-chloro-2-pyridyl)-3-bromo-1H-pyrazole-5-carboxylic acid

2-amino-5-chloro-N,3-dimethylbenzamide

These intermediates are then coupled, often using a reagent like methanesulfonyl chloride, to

form the final chlorantraniliprole molecule. Optimization of the synthesis has focused on

improving yields, reducing the number of steps, and ensuring suitability for large-scale

manufacturing.
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Caption: Optimized synthesis workflow for Chlorantraniliprole.
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Mechanism of Action
Chlorantraniliprole's insecticidal activity stems from its highly specific and potent modulation

of insect ryanodine receptors (RyRs). These receptors are large ion channels located on the

sarcoplasmic reticulum that control the release of intracellular calcium (Ca²⁺), a critical step in

muscle contraction.

The key events are:

Binding: Chlorantraniliprole is ingested by the insect and binds to a specific, allosteric site

on the RyR.

Activation: This binding locks the RyR channel in a persistently open state.

Uncontrolled Ca²⁺ Release: The stabilized open channel leads to a massive and

uncontrolled efflux of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm.

Paralysis: The depletion of intracellular Ca²⁺ stores and sustained high cytosolic Ca²⁺ levels

disrupt normal muscle function, causing rapid feeding cessation, muscle paralysis, and

ultimately, insect death.

This mechanism is highly selective for insect RyRs; the binding affinity for mammalian RyRs is

significantly lower (dissociation constant Kd values are approximately 100-fold larger), which is

the basis for its low mammalian toxicity.
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Caption: Signaling pathway of Chlorantraniliprole's mode of action.

Toxicological Profile
Chlorantraniliprole exhibits very low acute and chronic toxicity to mammals. It is not a skin or

eye irritant and is not a skin sensitizer. Furthermore, extensive testing has shown no evidence

of genotoxicity, carcinogenicity, neurotoxicity, or immunotoxicity.

Table 1: Mammalian Toxicity Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1668704?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668704?utm_src=pdf-body
https://www.benchchem.com/product/b1668704?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Type Species Result Reference

Acute Oral LD₅₀ Rat > 5000 mg/kg bw

Acute Dermal LD₅₀ Rat > 5000 mg/kg bw

Acute Inhalation LC₅₀ Rat > 5.1 mg/L

90-Day Neurotoxicity

NOAEL
Rat

1313 mg/kg bw/day

(highest dose tested)

2-Generation

Reproduction NOAEL
Rat

1199 mg/kg bw/day

(highest dose tested)

Developmental

Toxicity NOAEL
Rat, Rabbit

1000 mg/kg bw/day

(highest dose tested)

Table 2: Ecotoxicological Data
Organism Group Toxicity Level Details Reference

Birds
Moderately Toxic /

Low Toxicity

NOEC reported as

120 ppm (Bobwhite

quail) and 250 ppm

(Mallard).

Fish Low Toxicity

Lethality occurs at

levels above water

solubility.

Aquatic Invertebrates Highly Toxic

High acute and

chronic toxicity to

Daphnia.

Bees Low Toxicity Low toxicity to bees.

Earthworms Low Toxicity
Not very toxic to most

soil invertebrates.

Environmental Fate
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Chlorantraniliprole is characterized as persistent and potentially mobile in both soil and

aquatic environments. Its low vapor pressure indicates that volatilization is not a significant

dissipation pathway.

Table 3: Environmental Fate Characteristics
Parameter Value Conditions / Notes Reference

Solubility

Water 1.023 mg/L @ 20-25°C

Half-Life (t½)

Aerobic Soil

Metabolism
228 - 924 days

Laboratory studies at

25°C.

Bare Ground

Dissipation
52 - 1130 days

Field studies, varies

by location/soil.

Aqueous Photolysis 9.9 - 32.8 days
Varies with sediment

type.

Hydrolysis
Stable at pH 5 & 7; <

10 days at pH 9

Alkaline-catalyzed

hydrolysis is a major

dissipation route.

Mobility

Soil Organic Carbon

Partition Coefficient

(Koc)

153 - 526 L/kg
Indicates potential

mobility.

Resistance Mechanisms
As with any widely used insecticide, resistance to chlorantraniliprole has been observed in

several key pest populations, such as the diamondback moth (Plutella xylostella) and the

striped stem borer (Chilo suppressalis). The primary mechanisms of resistance identified are:

Target-Site Mutations: Alterations in the ryanodine receptor gene, such as point mutations

(e.g., G4946E, I4790M) or deletions, can reduce the binding affinity of chlorantraniliprole to
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its target.

Metabolic Detoxification: Enhanced activity of detoxification enzymes, particularly

cytochrome P450 monooxygenases (P450s) and esterases, can lead to faster metabolism

and clearance of the insecticide from the insect's body.

Decreased Target Expression: Reduced mRNA expression of the RyR gene has also been

associated with resistance, effectively lowering the number of available targets for the

insecticide.

Appendix: Key Experimental Protocols
Protocol: Leaf-Dip Bioassay for Insecticidal Efficacy
This protocol is used to determine the lethal concentration (LC) of chlorantraniliprole against

lepidopteran larvae.
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1. Prepare Stock Solution
(Chlorantraniliprole in solvent)

2. Create Serial Dilutions
(5-7 concentrations + control)

3. Excise Leaf Discs
(from host plant, e.g., cabbage)

4. Dip & Air Dry Discs
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5. Place Discs in Petri Dishes
(with moist filter paper)
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(e.g., 10-20 third-instar larvae)
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(Correct with Abbott's formula, Probit analysis for LC₅₀)
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Caption: Experimental workflow for a leaf-dip bioassay.
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Methodology:

Stock Solution: Prepare a stock solution of technical grade chlorantraniliprole in a suitable

solvent (e.g., acetone) with a surfactant (e.g., Triton X-100) to ensure even distribution.

Serial Dilutions: Create a series of at least five to seven test concentrations by diluting the

stock solution with distilled water. A control group containing only water, solvent, and

surfactant is essential.

Treatment: Excise leaf discs from a suitable host plant. Dip each disc into a test solution or

the control solution for approximately 10-15 seconds and allow them to air dry completely.

Exposure: Place one treated leaf disc into a petri dish or container lined with moist filter

paper. Introduce a set number of test insects (e.g., 10-20 third-instar larvae) into each

container. Each concentration should have 3-5 replications.

Incubation: Maintain the containers in a controlled environment (e.g., 25°C, >60% relative

humidity, 16:8 light:dark photoperiod).

Assessment: Record larval mortality at 24, 48, and 72 hours. Larvae are considered dead if

they are unable to move in a coordinated manner when gently prodded.

Data Analysis: Correct the observed mortality for any deaths in the control group using

Abbott's formula. Use probit analysis to calculate the LC₅₀ and LC₉₀ values.

Protocol: Radioligand Binding Assay for Receptor
Interaction
This assay directly measures the binding affinity of chlorantraniliprole to its ryanodine

receptor target.

Methodology:

Tissue Preparation: Prepare microsomes rich in sarcoplasmic reticulum from insect muscle

tissue (e.g., from thoracic muscle of lepidopteran species) through differential centrifugation.
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Incubation: Incubate the microsomal preparations with a radiolabeled ligand, such as

[³H]chlorantraniliprole, in a suitable buffer.

Competition Assay: To determine the binding affinity (Ki) of unlabeled chlorantraniliprole,

perform competition experiments where the microsomal preparations are incubated with a

fixed concentration of the radioligand and varying concentrations of the unlabeled test

compound.

Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass

fiber filters.

Quantification: Measure the radioactivity retained on the filters using liquid scintillation

counting.

Data Analysis: Analyze the data using non-linear regression to determine the dissociation

constant (Kd) for the radioligand and the inhibitory constant (Ki) for the unlabeled competitor,

which reflects its binding affinity for the receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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